![molecular formula C17H15N5S B11464832 N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine](/img/structure/B11464832.png)
N-Benzyl-10-thia-3,5,6,8-tetraazatetracyclo[7.6.0.0(2,6).0(11,15)]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine
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Overview
Description
N-benzyl-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine is a complex heterocyclic compound featuring a unique structure that combines several pharmacologically active moieties. This compound is part of the broader class of 1,2,4-triazole-containing scaffolds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine typically involves multistep synthetic routes. The reaction conditions often involve the use of bases to assist in the formation of intermediates and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the compound .
Scientific Research Applications
N-benzyl-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways involved depend on the specific biological context and the type of enzyme being inhibited .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole-containing scaffolds, such as:
Fluconazole: An antifungal agent with a similar triazole core.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a triazole moiety.
Uniqueness
N-benzyl-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine is unique due to its combination of multiple pharmacologically active moieties within a single molecule. This structural complexity allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities .
Properties
Molecular Formula |
C17H15N5S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-benzyl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-7-amine |
InChI |
InChI=1S/C17H15N5S/c1-2-5-11(6-3-1)9-18-17-21-16-14(15-19-10-20-22(15)17)12-7-4-8-13(12)23-16/h1-3,5-6,10H,4,7-9H2,(H,18,21) |
InChI Key |
WNVDNSYFCGNMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC=NN4C(=N3)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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